molecular formula C4H5N3O B019461 2-Aminopyrimidin-5-ol CAS No. 143489-45-6

2-Aminopyrimidin-5-ol

Cat. No.: B019461
CAS No.: 143489-45-6
M. Wt: 111.10 g/mol
InChI Key: NVYMOVCPYONOSF-UHFFFAOYSA-N
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Description

2-Aminopyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H5N3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by an amino group at position 2 and a hydroxyl group at position 5 on the pyrimidine ring. This structure imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopyrimidin-5-ol can be synthesized through several methods. One common synthetic route involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes multiple steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The process typically includes steps such as heating, cooling, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups on the pyrimidine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-Aminopyrimidin-5-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Similar in structure but lacks the hydroxyl group at position 5.

    2-Amino-4-hydroxypyrimidine: Similar but with the hydroxyl group at position 4.

    2-Amino-6-hydroxypyrimidine: Similar but with the hydroxyl group at position 6.

Uniqueness

2-Aminopyrimidin-5-ol is unique due to the specific positioning of the amino and hydroxyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and biological research .

Properties

IUPAC Name

2-aminopyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYMOVCPYONOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590479
Record name 2-Aminopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143489-45-6
Record name 2-Aminopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-hydroxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-amino-5-hydroxypyrimidine interact with its target in the context of Schistosoma mansoni?

A1: One study investigated the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni in complex with 2-amino-5-hydroxypyrimidine. [] This suggests that 2-amino-5-hydroxypyrimidine could potentially inhibit the enzyme purine nucleoside phosphorylase in this parasitic worm. This enzyme is involved in purine metabolism, which is essential for parasite survival. Further research is needed to understand the specific interactions and downstream effects of this binding.

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